![molecular formula C16H13N3O2S2 B3018823 (E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile CAS No. 691883-97-3](/img/structure/B3018823.png)
(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile” is a complex organic molecule that contains several functional groups and rings. It has an imidazo[2,1-b][1,3]thiazole ring, which is a type of heterocyclic compound . This type of compound is often found in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the imidazo[2,1-b][1,3]thiazole ring would likely have a significant impact on the compound’s properties .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, which are similar to the imidazo[2,1-b][1,3]thiazole ring in this compound, can undergo a variety of reactions. These include direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the imidazo[2,1-b][1,3]thiazole ring and other functional groups would likely make it a polar molecule. Its reactivity would be influenced by these groups as well .Scientific Research Applications
- Among the derivatives, 2-(4-nitrobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Ce) exhibited antibacterial activity against Klebsiella at low micromolar concentration (5 μg/ml) with a moderate zone of inhibition. Additionally, 2-(4-nitrobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Cf) demonstrated potent antifungal activity against Candida albicans at 50 μg/ml, outperforming the standard fluconazole .
- Imidazo[2,1-b][1,3,4]thiadiazoles have been investigated for their antitubercular activity. Some derivatives within this class exhibit promising effects against tuberculosis. Further studies could explore their potential as novel antitubercular agents .
- Certain imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated anti-inflammatory and analgesic properties. Researchers have reported their potential in managing pain and inflammation .
- Imidazo[2,1-b][1,3,4]thiadiazoles have diverse pharmacological properties, including anticancer, antibacterial, antifungal, anticonvulsant, antisecretory, cardiotonic, diuretic, and herbicidal activities. These compounds offer a rich avenue for further exploration and drug development .
Antimicrobial Activity
Antitubercular Properties
Anti-Inflammatory and Analgesic Effects
Other Pharmacological Activities
Mechanism of Action
Target of Action
It is known that imidazo[2,1-b]thiazole derivatives have been found to exhibit a broad range of biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that imidazo[2,1-b]thiazole derivatives can interact with various targets to exert their effects . For instance, some imidazo[2,1-b]thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazo[2,1-b]thiazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
The design and synthesis of imidazo[2,1-b]thiazole derivatives have been reported, which could potentially influence their pharmacokinetic properties .
Result of Action
Some imidazo[2,1-b]thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that these compounds may induce cell death in these cells.
Action Environment
The synthesis of imidazo[2,1-b]thiazole derivatives has been reported under various conditions , suggesting that the synthesis process could potentially be optimized to improve the stability and efficacy of these compounds.
Future Directions
properties
IUPAC Name |
(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-11-3-5-12(6-4-11)15-14(9-13(10-17)23(2,20)21)19-7-8-22-16(19)18-15/h3-9H,1-2H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNORKRHFLBKCG-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C(C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C(\C#N)/S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.